

# Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vistusertib**, also known as AZD2014, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR). As a dual inhibitor of both mTORC1 and mTORC2 complexes, it represents a significant advancement over earlier mTOR inhibitors, such as rapamycin analogs, which primarily target mTORC1. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental data related to **Vistusertib**, intended for professionals in the field of drug discovery and development.

## **Chemical Structure and Properties**

**Vistusertib** is a synthetic, orally bioavailable small molecule.[1] Its chemical identity is well-defined, and its key properties are summarized in the table below.



| Identifier       | Value                                                                                             | Source               |  |
|------------------|---------------------------------------------------------------------------------------------------|----------------------|--|
| IUPAC Name       | 3-[2,4-bis[(3S)-3-<br>methylmorpholin-4-<br>yl]pyrido[2,3-d]pyrimidin-7-yl]-<br>N-methylbenzamide | PubChem[1]           |  |
| Chemical Formula | C25H30N6O3                                                                                        | PubChem[1]           |  |
| Molecular Weight | 462.5 g/mol                                                                                       | PubChem[1]           |  |
| CAS Number       | 1009298-59-2                                                                                      | Selleck Chemicals[2] |  |
| Canonical SMILES | C[C@H]1COCCN1C2=NC(=N<br>C3=C2C=CC(=N3)C4=CC(=C<br>C=C4)C(=O)NC)N5CCOC[C@<br>@H]5C                | PubChem[1]           |  |
| InChI Key        | JUSFANSTBFGBAF-<br>IRXDYDNUSA-N                                                                   | PubChem[1]           |  |
| Nature           | Synthetic                                                                                         | Abcam[3]             |  |
| Solubility       | Soluble in DMSO to 50 mM                                                                          | Abcam[3]             |  |

# **Synthesis of Vistusertib**

Detailed, step-by-step synthesis protocols for **Vistusertib** are proprietary and not extensively published in peer-reviewed literature. However, based on patent literature and common organic synthesis strategies for similar heterocyclic compounds, the synthesis likely involves a multistep process. A plausible synthetic route would center on the construction of the core pyrido[2,3-d]pyrimidine ring system, followed by the attachment of the side chains.

#### Conceptual Synthetic Workflow:

The synthesis would likely begin with a substituted pyridine precursor, which is then used to build the fused pyrimidine ring. The two (3S)-3-methylmorpholin-4-yl groups and the N-methylbenzamide moiety would be introduced through sequential nucleophilic substitution and amide coupling reactions. The stereochemistry of the methylmorpholinyl groups is a critical



aspect of the synthesis, likely established using a chiral starting material or through asymmetric synthesis methods.[4]



Click to download full resolution via product page

Caption: A high-level conceptual workflow for the synthesis of **Vistusertib**.

### Mechanism of Action: Dual mTORC1/2 Inhibition







**Vistusertib** functions as an ATP-competitive inhibitor of mTOR kinase, a critical node in the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[6] Unlike first-generation mTOR inhibitors (rapalogs) that allosterically inhibit mTORC1, **Vistusertib** binds to the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes.[5]

- Inhibition of mTORC1: This leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This action suppresses protein synthesis and cell growth.[2]
- Inhibition of mTORC2: This is a key advantage of Vistusertib. mTORC2 is responsible for the phosphorylation and full activation of AKT at serine 473 (pAKT S473). By inhibiting mTORC2, Vistusertib blocks this crucial step, leading to a feedback inhibition of the PI3K pathway and inducing apoptosis.[2]





Click to download full resolution via product page

Caption: Vistusertib dually inhibits mTORC1 and mTORC2 in the PI3K/Akt/mTOR pathway.

# Quantitative Data In Vitro Potency

Vistusertib has demonstrated high potency in both biochemical and cellular assays.



| Target         | Assay Type                         | IC50     | Source               |
|----------------|------------------------------------|----------|----------------------|
| mTOR           | Cell-free enzymatic assay          | 2.8 nM   | Selleck Chemicals[2] |
| p-AKT (S473)   | Cellular assay<br>(MDAMB468 cells) | 78 nM    | MedChemExpress[7]    |
| pS6 (S235/236) | Cellular assay<br>(MDAMB468 cells) | 210 nM   | MedChemExpress[7]    |
| ΡΙ3Κα          | Cell-free enzymatic assay          | 3,766 nM | TargetMol[8]         |

# **Clinical Efficacy Data**

Clinical trials have evaluated **Vistusertib** in combination with other agents across various cancers.



| Trial / Cancer<br>Type              | Treatment<br>Arms                                         | Primary<br>Endpoint                              | Result                                    | Source                    |
|-------------------------------------|-----------------------------------------------------------|--------------------------------------------------|-------------------------------------------|---------------------------|
| VICTORIA /<br>Endometrial<br>Cancer | Vistusertib + Anastrozole (V+A) vs. Anastrozole alone (A) | Progression-Free<br>Rate at 8 weeks<br>(8wk-PFR) | 67.3% (V+A) vs.<br>39.1% (A)              | JAMA<br>Oncology[9]       |
| VICTORIA /<br>Endometrial<br>Cancer | Vistusertib + Anastrozole (V+A) vs. Anastrozole alone (A) | Median<br>Progression-Free<br>Survival (PFS)     | 5.2 months<br>(V+A) vs. 1.9<br>months (A) | JAMA<br>Oncology[9]       |
| TAX-TORC /<br>Ovarian Cancer        | Vistusertib +<br>Paclitaxel                               | RECIST<br>Response Rate                          | 52% (13/25<br>patients)                   | Annals of Oncology[10]    |
| TAX-TORC /<br>Ovarian Cancer        | Vistusertib +<br>Paclitaxel                               | Median<br>Progression-Free<br>Survival (PFS)     | 5.8 months                                | Annals of Oncology[10]    |
| TAX-TORC /<br>Squamous<br>NSCLC     | Vistusertib +<br>Paclitaxel                               | RECIST<br>Response Rate                          | 35% (8/23<br>patients)                    | Annals of<br>Oncology[10] |
| TAX-TORC /<br>Squamous<br>NSCLC     | Vistusertib +<br>Paclitaxel                               | Median<br>Progression-Free<br>Survival (PFS)     | 5.8 months                                | Annals of<br>Oncology[10] |

# **Key Experimental Protocols**

While specific, detailed protocols from individual studies are not publicly available, this section outlines the generalized methodologies for key experiments used to characterize **Vistusertib**.

### In Vitro Western Blot for Pathway Inhibition

This protocol is a standard method to assess the phosphorylation status of mTOR pathway proteins.

### Foundational & Exploratory





- Cell Culture and Treatment: Plate cancer cell lines (e.g., MDAMB468, HeyA8, SKOV3) and allow them to adhere.[5][11] Treat cells with varying concentrations of Vistusertib or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[11]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
- SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
- Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-AKT (S473), p-S6K, p-S6 (S235/236), and total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).
- Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.





Click to download full resolution via product page

Caption: A standard workflow for Western blot analysis of mTOR pathway inhibition.

## In Vivo Tumor Xenograft Study



This protocol describes a common approach to evaluate the anti-tumor efficacy of **Vistusertib** in a living organism.

- Cell Culture and Implantation: Culture a human cancer cell line (e.g., MCF7, A2780CisR).[5]
   [6] Implant a specific number of cells (e.g., 3x10<sup>5</sup> to 5x10<sup>6</sup>) subcutaneously or orthotopically into the flank or relevant tissue of immunocompromised mice (e.g., BALB/c nude or SCID).
   [5][13]
- Tumor Growth and Randomization: Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
- Drug Administration: Prepare **Vistusertib** in a suitable vehicle (e.g., CMC-Na suspension). [14] Administer the drug orally (p.o.) according to the study's dosing schedule (e.g., daily, or intermittently).[2] The control group receives the vehicle only.
- Monitoring: Measure tumor volumes with calipers two to three times per week.[13] Monitor animal body weight and overall health as indicators of toxicity.
- Endpoint and Analysis: At the end of the study (due to tumor size limits or a predefined time point), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).[5]

#### Conclusion

Vistusertib is a highly potent dual mTORC1/2 inhibitor with a well-characterized chemical structure and mechanism of action. Its ability to block both mTOR complexes provides a more comprehensive inhibition of the PI3K/AKT/mTOR pathway compared to earlier agents. Preclinical and clinical data demonstrate its potential as an effective anti-neoplastic agent, particularly in combination with other targeted therapies. This guide provides a foundational understanding for researchers and clinicians working on the development and application of next-generation mTOR pathway inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Vistusertib | C25H30N6O3 | CID 25262792 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Vistusertib (AZD2014) (CAS 1009298-59-2) | Abcam [abcam.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of vistusertib (dual mTORC1/2 inhibitor) in patients with previously treated glioblastoma multiforme: a CCTG study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vistusertib | Akt | Autophagy | mTOR | PI3K | S6 Kinase | TargetMol [targetmol.com]
- 9. icm.unicancer.fr [icm.unicancer.fr]
- 10. Vistusertib (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Phospho-S6 Kinase, a Protein Involved in the Compensatory Adaptive Response, Increases the Efficacy of Paclitaxel in Reducing the Viability of Matrix-Attached Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells Lim Translational Cancer Research [tcr.amegroups.org]
- 14. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Vistusertib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684010#chemical-structure-and-synthesis-of-vistusertib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com